![molecular formula C23H18N2O3S B2920576 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 684233-18-9](/img/no-structure.png)
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
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Description
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds structurally related to "4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide" have been synthesized through various methods, including microwave-assisted synthesis, which offers a rapid, efficient, and environmentally friendly approach to generating a variety of derivatives. These methods often result in compounds with significant antimicrobial properties. For example, Raval, Naik, and Desai (2012) demonstrated a convenient, rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and enhanced reaction rates afforded by microwave techniques (Raval, Naik, & Desai, 2012).
Antimicrobial Activity
The antimicrobial activity of related compounds has been a significant area of interest, with various studies reporting on the synthesis and microbial activity of novel derivatives. Mostafa, El-Salam, and Alothman (2013) investigated 2-oxo-2H-chromene-3-carbohydrazide derivatives for their potential antimicrobial effects, finding that some derivatives showed promising antibacterial and antifungal activities against a range of microbial strains (Mostafa, El-Salam, & Alothman, 2013).
Potential Biological Interactions
Innovative compounds synthesized from chromene derivatives have been evaluated for various biological properties, including their potential as adenosine receptor ligands, indicating a broader scope of pharmacological applications. Cagide, Borges, Gomes, and Low (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the versatile biological activities these compounds can exhibit (Cagide, Borges, Gomes, & Low, 2015).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide' involves the synthesis of the thiazole and chromene moieties separately, followed by their coupling to form the final compound.", "Starting Materials": [ "2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "4-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydride", "4-hydroxycoumarin", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Starting material: 5,6,7,8-tetrahydronaphthalene", "1. Oxidation of 5,6,7,8-tetrahydronaphthalene to 5,6,7,8-tetrahydronaphthalene-1,2-diol using sodium hydride and ammonium acetate", "2. Cyclization of 5,6,7,8-tetrahydronaphthalene-1,2-diol with ethyl acetoacetate and ethyl chloroformate to form 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "3. Reduction of 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with sodium borohydride to form 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Step 2: Synthesis of 4-hydroxycoumarin", "Starting material: 4-hydroxy-3-methoxybenzaldehyde", "1. Condensation of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and ammonium acetate to form 4-acetoxy-3-methoxybenzaldehyde", "2. Cyclization of 4-acetoxy-3-methoxybenzaldehyde with sodium ethoxide to form 4-hydroxycoumarin", "Step 3: Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole and 4-hydroxycoumarin", "1. Activation of 4-hydroxycoumarin with triethylamine and ethyl chloroformate to form 4-chloro-3-coumarinyl ethanoate", "2. Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 4-chloro-3-coumarinyl ethanoate in the presence of N,N-dimethylformamide and dichloromethane to form the final compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide'", "3. Purification of the final compound using ethanol" ] } | |
CAS RN |
684233-18-9 |
Product Name |
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide |
Molecular Formula |
C23H18N2O3S |
Molecular Weight |
402.47 |
IUPAC Name |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
InChI Key |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
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